REACTION_SMILES
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[C:28]([O:29][CH3:30])([CH3:31])([CH3:32])[CH3:33].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:15][CH:16]([CH2:17][CH2:18][O:19][N:20]=[O:21])[CH3:22].[NH2:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([CH3:14])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1>>[cH:2]1[c:3]([C:4]#[N:5])[cH:6][c:7]([CH3:14])[c:8]([C:10]([F:11])([F:12])[F:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C#N)c(N)cc1C(F)(F)F
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Name
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Type
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product
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Smiles
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Cc1cc(C#N)ccc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |